

Application Notes and Protocols: Basic Red 2 as a Counterstain in Histological Preparations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basic red 2

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Basic Red 2, also known as Safranin O, is a cationic biological stain belonging to the safranine group of dyes.[1][2] It is widely employed as a counterstain in various histological and cytological protocols, imparting a red or pink color to specific cellular components.[1][3] Its primary applications include the visualization of nuclei, cartilage, mucin, and mast cell granules.[1][4] In microbiology, it serves as the classic counterstain in the Gram stain procedure, differentiating Gram-negative from Gram-positive bacteria.[3][5] The cationic nature of **Basic Red 2** allows it to bind to anionic molecules within tissues, most notably the acidic proteoglycans found in high concentrations in cartilage.[4][6] This property makes it an invaluable tool in the study of chondrogenesis and diseases affecting cartilage, such as osteoarthritis.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Basic Red 2** is presented in the table below. This data is essential for the proper preparation and handling of the dye in a laboratory setting.

Property	Value	Reference(s)
Synonyms	Safranin O, Safranin T, Gossypimine	[8][9]
C.I. Name	Basic Red 2	[2]
C.I. Number	50240	[10]
CAS Number	477-73-6	[9]
Chemical Formula	C ₂₀ H ₁₉ ClN ₄	[1]
Molecular Weight	350.85 g/mol	[10]
Appearance	Dark green to brownish-red crystalline powder	[10]
Solubility	Soluble in water and ethanol	[9][10]
Absorption Maximum (λ _{max}) in water	530-534 nm	[10]

Applications in Histology

Basic Red 2 is a versatile counterstain with several key applications in histological preparations:

- **Cartilage and Proteoglycan Staining:** The most prominent application of **Basic Red 2** is the staining of cartilage.[11][12] The dye exhibits a strong affinity for the glycosaminoglycan (GAG) chains of proteoglycans, staining the cartilage matrix an intense orange to red.[4][13] The intensity of Safranin O staining is directly proportional to the proteoglycan content in healthy cartilage, making it a valuable tool for assessing cartilage health and degradation in osteoarthritis research.[2][14]
- **Gram Staining:** In microbiology, **Basic Red 2** is the essential counterstain in the Gram staining method. It stains decolorized Gram-negative bacteria pink or red, providing a clear visual distinction from the purple-staining Gram-positive bacteria.[5][15]
- **Nuclear Counterstain:** As a basic dye, **Basic Red 2** can be used to stain cell nuclei red, providing contrast to other cellular and extracellular components.[1]

- **Plant Histology:** In botanical applications, **Basic Red 2** is used to stain lignified and cutinized tissues, such as xylem and sclerenchyma, appearing red. It is often used in combination with a contrasting stain like Astra Blue to differentiate various plant cell wall types.[\[16\]](#)
- **Mast Cell Granule and Mucin Staining:** **Basic Red 2** can also be used to identify mast cell granules and mucin, both of which contain acidic proteoglycans.[\[1\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Safranin O and Fast Green Staining for Cartilage in Paraffin-Embedded Sections

This protocol is widely used for the visualization of proteoglycans in articular cartilage and is particularly relevant for osteoarthritis research.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Weigert's Iron Hematoxylin solution
- 0.02% Fast Green FCF solution
- 1% Acetic Acid solution
- 0.1% Safranin O solution
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:

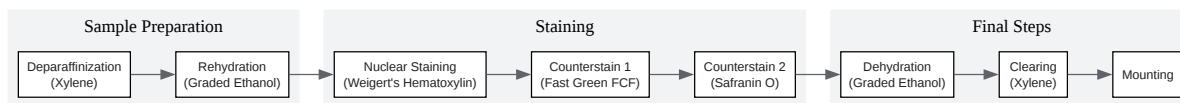
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 70% ethanol (3 minutes).
- Rinse in running tap water for 5 minutes.
- Nuclear Staining:
 - Stain with Weigert's Iron Hematoxylin for 10 minutes.[\[11\]](#)
 - Wash in running tap water for 10 minutes.[\[11\]](#)
 - Differentiate in 1% acid-alcohol for a few seconds if necessary to remove excess stain.
 - Wash again in running tap water.
- Counterstaining:
 - Stain with 0.02% Fast Green FCF solution for 3 minutes.[\[8\]](#)
 - Rinse quickly with 1% acetic acid solution for 10-15 seconds.[\[11\]](#)
 - Stain with 0.1% Safranin O solution for 5-15 minutes, depending on the desired staining intensity.[\[8\]](#)[\[11\]](#)
- Dehydration and Mounting:
 - Dehydrate rapidly through 95% ethanol (2 changes) and 100% ethanol (2 changes).
 - Clear in two changes of xylene for 5 minutes each.
 - Mount with a resinous mounting medium.

Expected Results:

- Cartilage (Proteoglycans): Orange to red[\[11\]](#)
- Nuclei: Black to dark blue[\[11\]](#)

- Background (Cytoplasm, Collagen): Green[8]

Workflow for Safranin O Staining of Cartilage



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Caption: Workflow for Safranin O and Fast Green staining of cartilage sections.

Protocol 2: Gram Staining for Bacterial Differentiation

This protocol is a fundamental microbiological technique for classifying bacteria.

Materials:

- Heat-fixed bacterial smear on a microscope slide
- Crystal Violet solution
- Gram's Iodine solution
- Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
- **Basic Red 2** (Safranin) solution
- Distilled water

Procedure:

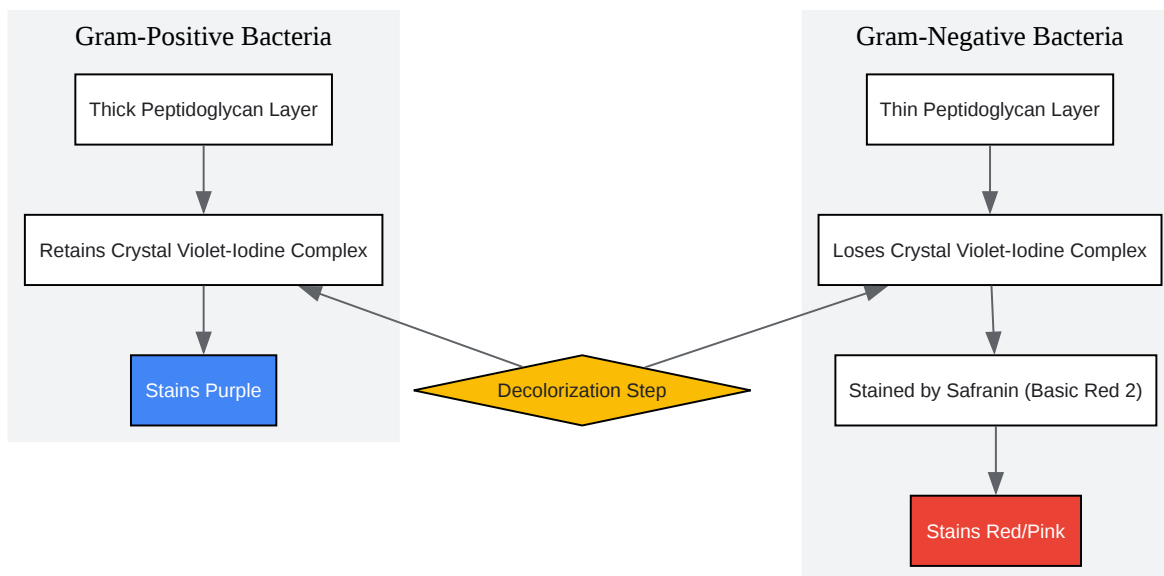
- Primary Staining:
 - Flood the heat-fixed smear with Crystal Violet solution for 1 minute.

- Gently rinse with water.
- Mordant Application:
 - Flood the smear with Gram's Iodine solution for 1 minute.
 - Gently rinse with water.
- Decolorization:
 - Rinse the slide with the decolorizer at a 45-degree angle until the runoff is clear (typically 5-15 seconds). This step is critical.
 - Immediately rinse with water to stop the decolorization process.
- Counterstaining:
 - Flood the smear with **Basic Red 2** (Safranin) solution for 30-60 seconds.[\[15\]](#)[\[17\]](#)
 - Gently rinse with water.
- Drying and Observation:
 - Blot the slide dry with bibulous paper.
 - Examine under a microscope with an oil immersion lens.

Expected Results:

- Gram-positive bacteria: Purple/Blue[\[5\]](#)
- Gram-negative bacteria: Pink/Red[\[5\]](#)

Logical Relationship in Gram Staining



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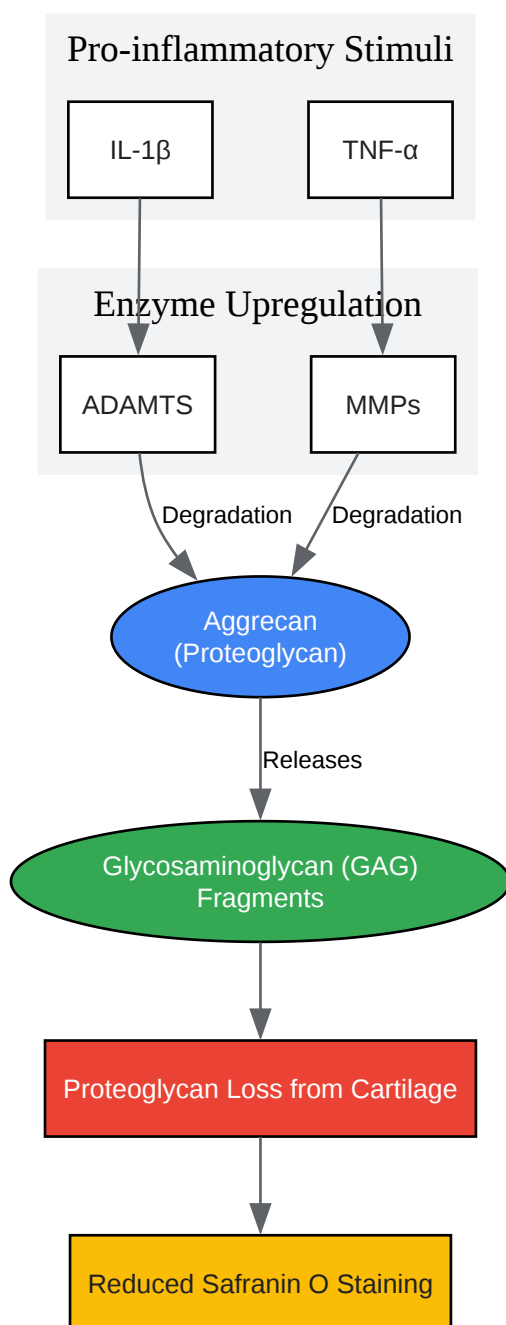
Caption: Differentiating bacteria based on cell wall structure in Gram staining.

Quantitative Data and Interpretation

The intensity of Safranin O staining in cartilage can be quantified using image analysis software to determine the percentage of stained area or the mean red intensity. This quantitative data can be correlated with the biochemical content of glycosaminoglycans (GAGs) in the tissue.^{[18][19]} This is particularly useful in pre-clinical studies evaluating the efficacy of drugs aimed at preventing cartilage degradation in osteoarthritis.

A decrease in Safranin O staining intensity is indicative of proteoglycan loss, a key event in the pathogenesis of osteoarthritis. This process is driven by the enzymatic degradation of aggrecan, the major proteoglycan in articular cartilage, by matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS).

Signaling Pathway: Aggrecan Degradation in Osteoarthritis



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Caption: AggreCAN degradation pathway leading to reduced Safranin O staining in osteoarthritis.

Solution Preparation and Stability

- 0.1% Safranin O Solution: Dissolve 0.1 g of **Basic Red 2** powder in 100 mL of distilled water. [6]
- Stability: The Safranin O staining solution is stable at room temperature for up to 4 months. If a precipitate forms, it can be removed by filtration through a 0.22 or 0.45-micron filter.[6]

Limitations

While Safranin O is a robust stain for proteoglycans, it has limitations. In cases of severe glycosaminoglycan loss, the staining may not be sensitive enough to detect the remaining proteoglycans.[2] In such instances, immunohistochemical methods using monoclonal antibodies against specific proteoglycan components may provide a more sensitive detection method.[2]

In conclusion, **Basic Red 2** is an indispensable counterstain in histology and microbiology, offering vibrant and differential staining for a variety of applications. Its use in the quantitative assessment of cartilage health underscores its importance in musculoskeletal research and drug development.

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- To cite this document: BenchChem. [Application Notes and Protocols: Basic Red 2 as a Counterstain in Histological Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3428820#basic-red-2-as-a-counterstain-in-histological-preparations>]

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